molecular formula C32H64O2 B1670171 Decyl docosanoate CAS No. 42218-29-1

Decyl docosanoate

Cat. No.: B1670171
CAS No.: 42218-29-1
M. Wt: 480.8 g/mol
InChI Key: KSCAZGPKPGSMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl docosanoate is a biochemical ester compound formed by the esterification of docosanoic acid (a C22 saturated fatty acid) with decyl alcohol (a C10 primary alcohol). Its molecular formula is C32H64O2, with a molecular weight of 480.86 g/mol.

Properties

CAS No.

42218-29-1

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

decyl docosanoate

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-32(33)34-31-29-27-25-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

KSCAZGPKPGSMTR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC

Appearance

Solid powder

Other CAS No.

42218-29-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decyl docosanoate;  Docosanoic acid, decyl ester;  EINECS 255-711-0.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Decyl docosanoate belongs to a class of fatty acid esters with varying alkyl chain lengths in both the alcohol and acid moieties. Below is a detailed comparison with structurally similar esters:

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C32H64O2 480.86 N/A* Hypothesized use in cosmetics as an emollient; long chains may enhance moisture retention.
Decyl octanoate C18H36O2 284.48 2306-89-0 Used in fragrances; lower viscosity compared to longer-chain esters. Boiling point: ~300°C .
Dodecyl octanoate C20H40O2 312.53 1070-87-7 Surfactant applications; intermediate hydrophobicity balances solubility and film formation .
Ethyl decanoate C12H24O2 200.32 110-38-3 Food flavoring agent; shorter chains enhance volatility and aroma dispersion .
2,2-bis(hydroxymethyl)butyl docosanoate C27H52O5 456.70 94201-60-2 Marketed for industrial lubricants; branched structure improves thermal stability .

Key Trends

  • Chain Length and Hydrophobicity: Longer alkyl chains (e.g., docosanoate vs. octanoate) increase hydrophobicity, making compounds like this compound more suitable for water-resistant formulations in cosmetics or coatings.
  • Market Applications: Esters with C18–C22 chains (e.g., 2,2-bis(hydroxymethyl)butyl docosanoate) dominate industrial lubricant markets, while shorter chains (C8–C12) are preferred in fragrances and food additives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl docosanoate
Reactant of Route 2
Reactant of Route 2
Decyl docosanoate

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